tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate
Description
tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate: is a chemical compound used primarily as a protecting group in organic synthesis. It is known for its role in the synthesis of phosphatidyl ethanolamines and ornithine . The compound is characterized by its light yellow, clear liquid form and is soluble in water, ethyl acetate, and methanol .
Properties
IUPAC Name |
tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(15)10-7-5-6-8-11(10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSSARUNBYCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587631 | |
| Record name | tert-Butyl [2-(1-hydroxyethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328956-56-5 | |
| Record name | tert-Butyl [2-(1-hydroxyethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc Protection of 1-(2-Aminophenyl)ethanone
The synthesis begins with protecting the amine group of 1-(2-aminophenyl)ethanone (1 ) using tert-butyl dicarbonate (Boc₂O). Key conditions include:
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
- Catalyst : 4-Dimethylaminopyridine (DMAP).
- Temperature : Reflux in THF (67% yield) vs. room temperature in DCM (60% yield).
The reaction produces tert-butyl (2-acetylphenyl)carbamate (2 ), confirmed by 1H NMR (δ 1.3 ppm for tert-butyl, δ 2.6 ppm for acetyl).
Reduction of Ketone to Alcohol
The acetyl group in 2 is reduced to a hydroxyethyl moiety using sodium borohydride (NaBH₄):
- Solvent : Methanol.
- Temperature : 0°C to room temperature.
- Yield : 84% after purification via silica gel chromatography.
Alternative reducing agents (e.g., LiAlH₄) were less effective, leading to over-reduction or side reactions.
Enzymatic Kinetic Resolution (EKR)
Lipase-Catalyzed Transesterification
Racemic 3 is resolved using Candida antarctica lipase B (CAL-B) and vinyl acetate:
- Solvent : Hexane (optimal for enantioselectivity).
- Enzyme Loading : 20–40 mg/mmol substrate.
- Temperature : 40°C, 160 rpm agitation.
Table 1. Solvent Influence on EKR Efficiency
| Solvent | Conversion (%) | eeS (%) | eeP (%) | Enantiomeric Ratio (E) |
|---|---|---|---|---|
| Hexane | 50 | 99 | >99 | >200 |
| Toluene | 47 | 87 | >99 | >200 |
| MTBE | 49 | 94 | >99 | >200 |
| THF | <30 | ND | ND | ND |
Optimization of Reaction Parameters
Temperature and Catalyst Loading
Analytical Validation
Structural Confirmation
Industrial-Scale Production Considerations
Continuous Flow Reactors
Cost-Efficiency Metrics
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Boc Protection Yield | 67% | 82% |
| Reduction Yield | 84% | 89% |
| EKR Cycle Time | 12 hours | 8 hours |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(1-hydroxyethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions include various alcohols, amines, ketones, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate can be synthesized through various methods, including the reaction of tert-butyl dicarbonate with 2-amino-1-(2-hydroxyethyl)phenol. The synthesis often involves protecting the amine group to facilitate further reactions. The compound exhibits stability under various conditions, making it suitable for diverse applications in organic synthesis.
Enzymatic Kinetic Resolution
One of the key applications of this compound is its use in enzymatic kinetic resolution. Research has demonstrated that this compound can be resolved into its enantiomers using lipase-catalyzed transesterification reactions. Specifically, Candida antarctica lipase B has been utilized to achieve high enantioselectivity (E > 200), yielding optically pure (R)- and (S)-enantiomers. These enantiomers serve as valuable intermediates for synthesizing organotelluranes and organoselenanes, which are important in organic synthesis and materials science .
Pharmaceutical Applications
Recent studies have highlighted the anti-inflammatory properties of derivatives of this compound. A series of new compounds synthesized from tert-butyl 2-amino phenylcarbamate exhibited promising anti-inflammatory activity comparable to standard drugs like indomethacin. The compounds were evaluated using the carrageenan-induced rat paw edema model, showing inhibition percentages ranging from 39% to over 54% within a specific time frame . This suggests that derivatives of this carbamate could be developed into effective anti-inflammatory agents.
Potential in Cosmetic Formulations
The compound's properties make it a candidate for cosmetic applications as well. Its ability to stabilize formulations and enhance skin hydration has been explored in studies focusing on developing topical products. The efficacy of formulations containing this compound was assessed through experimental design techniques that optimized ingredient interactions for improved sensory and clinical outcomes .
Case Study: Enzymatic Resolution
- Objective: To investigate the enzymatic resolution of this compound.
- Method: Lipase-catalyzed transesterification using Candida antarctica lipase B.
- Results: Achieved high enantioselectivity with yields of optically pure enantiomers suitable for further synthesis into organotelluranes .
Case Study: Anti-inflammatory Activity
- Objective: To evaluate the anti-inflammatory potential of synthesized derivatives.
- Method: Carrageenan-induced rat paw edema model.
- Results: Compounds showed significant inhibition rates, indicating potential as therapeutic agents .
Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Enzymatic Resolution | Use in lipase-catalyzed reactions | High enantioselectivity (E > 200) |
| Pharmaceutical | Synthesis of anti-inflammatory derivatives | Inhibition rates up to 54% compared to indomethacin |
| Cosmetic Formulations | Stabilization and hydration effects | Improved sensory properties in formulations |
Mechanism of Action
The mechanism by which tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate exerts its effects involves the formation of stable carbamate bonds. These bonds protect amine groups from unwanted reactions during synthesis. The compound can be selectively deprotected under acidic or basic conditions, allowing for precise control over the reaction sequence .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate.
N-Boc-ethanolamine: Another protecting group for amines, often used in peptide synthesis.
tert-Butyl-N-methylcarbamate: Utilized in organic synthesis for protecting amine groups.
Uniqueness: this compound is unique due to its specific structure, which provides enhanced stability and selectivity in protecting amine groups. Its ability to form stable carbamate bonds under mild conditions makes it particularly valuable in complex synthetic pathways .
Biological Activity
tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate is a carbamate compound with significant biological activity, particularly known for its role in enzyme inhibition and as a precursor in the synthesis of biologically active molecules. This article explores its biological mechanisms, pharmacological properties, and various applications in medicinal chemistry.
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : 239.29 g/mol
- Solubility : Soluble in water, ethyl acetate, and methanol, with a notable solubility in 1% acetic acid.
Target Enzymes
Carbamates, including this compound, primarily interact with enzymes such as acetylcholinesterase (AChE). Their mechanism involves reversible inhibition of AChE, which is crucial for terminating nerve impulse transmission by hydrolyzing acetylcholine.
Biochemical Pathways
The inhibition of AChE leads to an accumulation of acetylcholine at synaptic junctions, resulting in prolonged stimulation of cholinergic receptors. This can have various physiological effects, including increased muscle contraction and enhanced cognitive function.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Cell Signaling : Alters pathways related to cell growth and apoptosis.
- Gene Expression : Modulates the expression of genes involved in stress response and metabolism.
- Metabolic Effects : Affects the uptake and clearance of certain radiolabeled compounds in cellular models.
Enzymatic Kinetic Resolution
The compound can be resolved into its enantiomers using lipase from Candida antarctica, demonstrating high enantioselectivity (E > 200). This process is crucial for synthesizing optically pure compounds that can exhibit distinct biological activities .
Anti-inflammatory Activity
Studies have shown that derivatives of this compound possess anti-inflammatory properties. For instance, compounds synthesized from this carbamate have been evaluated for their ability to inhibit inflammation in animal models, showing significant efficacy compared to standard treatments like indomethacin .
Case Studies
- Neuroprotective Effects : In a study involving human neuroblastoma cells (SH-SY5Y), this compound demonstrated protective effects against oxidative stress-induced cell death. The underlying mechanism involved activation of the ERK/MAPK and PI3K/Akt signaling pathways .
- Synthesis of Chiral Intermediates : The compound serves as a precursor for synthesizing chiral organoselenanes and organotelluranes, which exhibit diverse biological activities. The ability to obtain enantiomerically pure forms is critical as different enantiomers can vary significantly in potency and toxicity .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study Aspect | Findings |
|---|---|
| Enzyme Interaction | Inhibits acetylcholinesterase (AChE), affecting cholinergic signaling |
| Cellular Impact | Modulates cell signaling pathways; influences gene expression |
| Pharmacological Use | Acts as a precursor for synthesizing biologically active molecules |
| Anti-inflammatory Effects | Exhibits significant anti-inflammatory activity in vivo |
| Neuroprotective Properties | Protects against oxidative stress-induced apoptosis in neuronal cells |
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate, and how do reaction conditions influence yield?
The compound is typically synthesized via carbamate protection of a phenolic intermediate. A common method involves reacting tert-butyl carbamate with a hydroxyethyl-substituted phenyl derivative under basic conditions (e.g., triethylamine in THF) to neutralize byproducts like HCl . Reaction optimization studies suggest that controlling temperature (0–25°C) and solvent polarity (THF vs. DCM) significantly impacts yield, with THF providing better solubility for intermediates . LCMS (e.g., m/z 237.29 [M+H]⁺) and HPLC (retention time ~1.01 minutes under SQD-FA05 conditions) are critical for verifying purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : <sup>1</sup>H NMR confirms the tert-butyl group (δ ~1.3 ppm, singlet) and hydroxyethyl protons (δ ~4.2 ppm, multiplet). <sup>13</sup>C NMR identifies the carbamate carbonyl (δ ~155 ppm) .
- LCMS/HPLC : Used to validate molecular weight (e.g., m/z 237.29) and purity (>95% by reverse-phase HPLC) .
- IR : Stretching frequencies for -OH (~3400 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) confirm functional groups .
Q. How does the hydroxyethyl group influence the compound’s reactivity in downstream modifications?
The hydroxyethyl moiety enables etherification, esterification, or oxidation reactions. For example, it can be oxidized to a ketone for cross-coupling or protected as a silyl ether to prevent undesired side reactions during peptide synthesis . Its steric effects also modulate nucleophilic substitution rates at the carbamate nitrogen .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound derivatives be resolved?
Discrepancies in bond angles or torsional strain (e.g., carbamate vs. hydroxyethyl conformation) require refinement using software like SHELXL . Comparative analysis with ORTEP-3-generated models can validate hydrogen-bonding networks and crystal packing . Multi-temperature XRD (100–300 K) helps distinguish static disorder from dynamic motion .
Q. What strategies optimize the compound’s use in enzyme inhibition assays with high background noise?
- Competitive Binding Assays : Use fluorescent probes (e.g., TAMRA-labeled substrates) to quantify displacement by the compound .
- SPR Spectroscopy : Immobilize the target enzyme and measure real-time binding kinetics (kon/koff) at varying concentrations .
- Control Experiments : Include structurally similar carbamates (e.g., tert-butyl N-[4-hydroxyphenyl]carbamate) to isolate hydroxyethyl-specific effects .
Q. How do computational models predict the compound’s metabolic stability in pharmacokinetic studies?
Density Functional Theory (DFT) calculates hydrolysis rates of the carbamate group in physiological pH (7.4), identifying susceptibility to esterases . Molecular dynamics (MD) simulations of liver microsome interactions highlight metabolic hotspots (e.g., hydroxyethyl oxidation to acetic acid) .
Methodological Challenges and Solutions
Addressing Low Yields in Multi-Step Syntheses: A Case Study
Interpreting Contradictory Bioactivity Data Across Assay Platforms
- Inconsistent IC50 Values : Normalize data using internal standards (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., fluorescence polarization vs. calorimetry) .
- Cell vs. Enzymatic Assays : Account for membrane permeability by measuring intracellular accumulation via LCMS .
Emerging Applications
Role in PROTAC Design: Enhancing Target Protein Degradation
The hydroxyethyl group facilitates linker attachment to E3 ligase recruiters (e.g., VHL or CRBN), while the carbamate acts as a spacer. In vitro studies show improved degradation efficiency (DC50 < 100 nM) when compared to non-hydroxylated analogs .
Use in Metal-Organic Framework (MOF) Functionalization for Drug Delivery
The compound’s hydroxyl group anchors it to Zr-based MOFs via coordination bonds, enabling pH-responsive release. Loading efficiency (>80%) is confirmed via TGA and BET surface area analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
